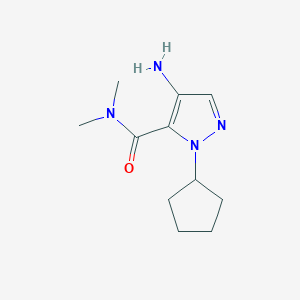
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 is a potent and selective activator of AMPK, and has been shown to have potential therapeutic applications in metabolic diseases such as diabetes and obesity.
Wirkmechanismus
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to a specific site on the γ-subunit of the enzyme. This results in conformational changes that increase the activity of the kinase domain, leading to increased phosphorylation of downstream targets involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced adiposity. This compound has also been shown to increase mitochondrial biogenesis and reduce oxidative stress in various tissues. In addition, this compound has been shown to have anti-inflammatory effects in models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its potency and selectivity for AMPK activation. However, one limitation is that this compound has been shown to have off-target effects in some cell types, which may complicate interpretation of results.
Zukünftige Richtungen
For research on 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide include further investigation of its therapeutic potential in metabolic diseases and neurodegenerative diseases. In addition, more studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on energy metabolism and inflammation. Finally, the development of more potent and selective AMPK activators based on the structure of this compound may have important therapeutic implications.
Synthesemethoden
The synthesis of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 2,3-dichloropyrazine to form 2-cyclopentyl-3-(pyrazin-2-yl)pyrazine. This compound is then treated with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylimidate, which is subsequently reacted with 4-amino-5-bromo-2-methoxypyrimidine to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of metabolic diseases such as diabetes, obesity, and nonalcoholic fatty liver disease. In animal studies, this compound has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce adiposity. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-amino-2-cyclopentyl-N,N-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)11(16)10-9(12)7-13-15(10)8-5-3-4-6-8/h7-8H,3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXQBOGXJIPMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NN1C2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)
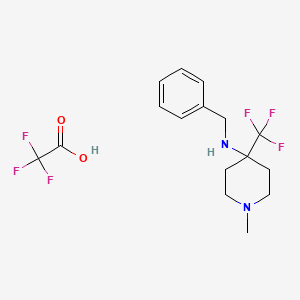
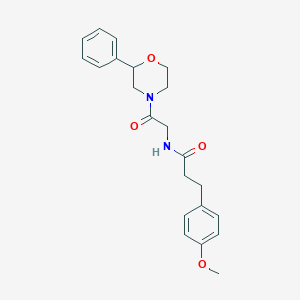
![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)
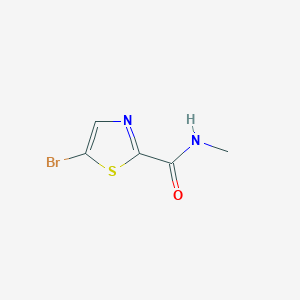
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)
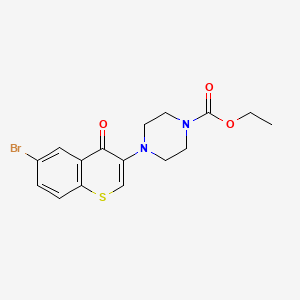

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)
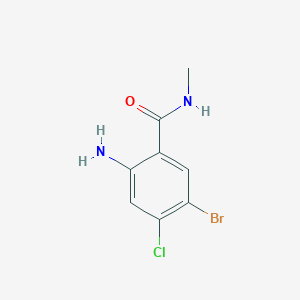
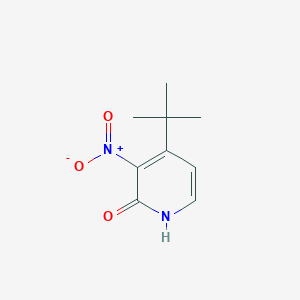
![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)